Felypressin Acetate
Felypressin Acetate
Felypressin is a synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is used as a vasoconstrictor in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth. It has a role as a vasoconstrictor agent and a vasopressin receptor agonist.
A synthetic analog of LYPRESSIN with a PHENYLALANINE substitution at residue 2. Felypressin is a vasoconstrictor with reduced antidiuretic activity.
A synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is a non-catecholamine vasoconstrictor used in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth.
A synthetic analog of LYPRESSIN with a PHENYLALANINE substitution at residue 2. Felypressin is a vasoconstrictor with reduced antidiuretic activity.
A synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is a non-catecholamine vasoconstrictor used in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth.
Brand Name:
Vulcanchem
CAS No.:
56-59-7
VCID:
VC0194604
InChI:
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
SMILES:
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Molecular Formula:
C46H65N13O11S2
Molecular Weight:
1040.2 g/mol
Felypressin Acetate
CAS No.: 56-59-7
Impurities
VCID: VC0194604
Molecular Formula: C46H65N13O11S2
Molecular Weight: 1040.2 g/mol
CAS No. | 56-59-7 |
---|---|
Product Name | Felypressin Acetate |
Molecular Formula | C46H65N13O11S2 |
Molecular Weight | 1040.2 g/mol |
IUPAC Name | (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChIKey | SFKQVVDKFKYTNA-DZCXQCEKSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Melting Point | 222 |
Description | Felypressin is a synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is used as a vasoconstrictor in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth. It has a role as a vasoconstrictor agent and a vasopressin receptor agonist. A synthetic analog of LYPRESSIN with a PHENYLALANINE substitution at residue 2. Felypressin is a vasoconstrictor with reduced antidiuretic activity. A synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is a non-catecholamine vasoconstrictor used in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth. |
Sequence | CFFQNCPKG |
Synonyms | Felypressin Lysine Vasopressin, Phenylalanine Octapressin Octopressin Phelypressin Phenylalanine Lysine Vasopressin Phenylalanyl-Lysyl Vasopressin PLV-2 Vasopressin, Phenylalanine Lysine Vasopressin, Phenylalanyl Lysyl Vasopressin, Phenylalanyl-Lysyl |
Reference | 1: Yamashita K, Kibe T, Shidou R, Kohjitani A, Nakamura N, Sugimura M. Difference in the Effects of Lidocaine With Epinephrine and Prilocaine With Felypressin on the Autonomic Nervous System During Extraction of the Impacted Mandibular Third Molar: A Randomized Controlled Trial. J Oral Maxillofac Surg. 2019 Sep 25. pii: S0278-2391(19)31145-0. doi: 10.1016/j.joms.2019.09.019. [Epub ahead of print] PubMed PMID: 31654643. 2: Kubota K, Kyosaka Y, Ueda K, Minakuchi S. Increase in pulse pressure on administration of a dental local anesthetic solution, prilocaine hydrochloride with felypressin in male diabetic patients with coronary heart disease. Clin Oral Investig. 2020 Jan;24(1):239-246. doi: 10.1007/s00784-019-02924-x. Epub 2019 May 12. PubMed PMID: 31079247. 3: Shinzaki H, Sunada K. Advantages of anterior inferior alveolar nerve block with felypressin-propitocaine over conventional epinephrine-lidocaine: an efficacy and safety study. J Dent Anesth Pain Med. 2015 Jun;15(2):63-68. doi: 10.17245/jdapm.2015.15.2.63. Epub 2015 Jun 30. PubMed PMID: 28879260; PubMed Central PMCID: PMC5564100. 4: Fleury CA, Andreo VC, Lomba PC, Dionísio TJ, Amaral SL, Santos CF, Faria FA. Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats treated or not with atenolol. J Anesth. 2015 Feb;29(1):56-64. doi: 10.1007/s00540-014-1866-y. Epub 2014 Jun 25. PubMed PMID: 24962945. 5: Bronzo AL, Cardoso CG Jr, Ortega KC, Mion D Jr. Felypressin increases blood pressure during dental procedures in hypertensive patients. Arq Bras Cardiol. 2012 Aug;99(2):724-31. Epub 2012 Jun 28. English, Portuguese. PubMed PMID: 22735869. 6: Inagawa M, Ichinohe T, Kaneko Y. Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses. J Oral Maxillofac Surg. 2010 May;68(5):1013-7. doi: 10.1016/j.joms.2009.07.080. Epub 2009 Dec 23. PubMed PMID: 20031290. 7: Cecanho R, De Luca LA Jr, Ranali J. Cardiovascular effects of felypressin. Anesth Prog. 2006 Winter;53(4):119-25. PubMed PMID: 17177590; PubMed Central PMCID: PMC1705833. 8: Duncan ID, McKinley CA, Pinion SB, Wilson SM. A double-blind, randomized, placebo-controlled trial of prilocaine and felypressin (Citanest and Octapressin) for the relief of pain associated with cervical biopsy and treatment with the Semm coagulator. J Low Genit Tract Dis. 2005 Jul;9(3):171-5. PubMed PMID: 16044058. 9: Dhar KK, Foden-Shroff J, Ghoshal S, Tucker H, Millinship J, Redman CW. Local anaesthesia for large loop excision of the cervical transformation zone: has prilocaine/felypressin less side effects than lignocaine/adrenaline? J Obstet Gynaecol. 1998 Jul;18(4):373-4. PubMed PMID: 15512113. 10: Azuma Y, Ohura K. Immunological modulation by lidocaine-epinephrine and prilocaine-felypressin on the functions related to natural immunity in neutrophils and macrophages. Curr Drug Targets Immune Endocr Metabol Disord. 2004 Mar;4(1):29-36. Review. PubMed PMID: 15032623. |
PubChem Compound | 14257662 |
Last Modified | Nov 11 2021 |
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